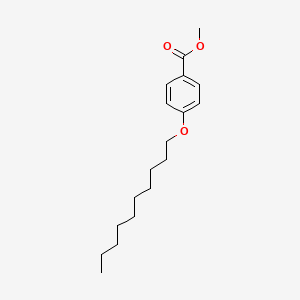
1,4-Bis(dimethylphosphino)butane
描述
1,4-Bis(dimethylphosphino)butane is an organophosphorus compound with the chemical formula C8H20P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it highly valuable in coordination chemistry and catalysis. This compound is known for its ability to stabilize metal complexes and facilitate various chemical reactions.
准备方法
1,4-Bis(dimethylphosphino)butane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with lithium dimethylphosphide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature. The product is then purified through distillation or recrystallization.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods emphasize safety and efficiency, often incorporating automated systems to control reaction parameters and ensure consistent product quality.
化学反应分析
1,4-Bis(dimethylphosphino)butane undergoes various chemical reactions, primarily due to its phosphine groups. Some common reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands. This is often facilitated by transition metal catalysts.
Coordination: this compound forms stable complexes with transition metals such as palladium, nickel, and platinum. These complexes are crucial in catalytic processes like hydrogenation, carbonylation, and cross-coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a hydrogenation reaction, the product would be a reduced form of the substrate, while in a cross-coupling reaction, the product would be a new carbon-carbon bond.
科学研究应用
1,4-Bis(dimethylphosphino)butane has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in reactions like Suzuki-Miyaura coupling, Heck reaction, and hydrogenation.
Biology: While its direct applications in biology are limited, the metal complexes formed with this ligand can be used in bioinorganic chemistry to study metal-protein interactions and enzyme mimetics.
Medicine: The compound’s role in catalysis can be leveraged in the synthesis of pharmaceuticals, where precise control over reaction conditions is crucial.
Industry: In industrial settings, this compound is used in the production of fine chemicals, polymers, and materials science. Its ability to facilitate efficient and selective reactions makes it a valuable tool in manufacturing processes.
作用机制
The mechanism by which 1,4-Bis(dimethylphosphino)butane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can undergo various catalytic cycles. The phosphine groups donate electron density to the metal, stabilizing it and facilitating the activation of substrates. This coordination can alter the electronic and steric properties of the metal center, enhancing its reactivity and selectivity in catalytic processes.
相似化合物的比较
1,4-Bis(dimethylphosphino)butane can be compared to other bidentate phosphine ligands such as:
1,2-Bis(dimethylphosphino)ethane: This compound has a shorter carbon chain, which can lead to different coordination geometries and reactivities.
1,3-Bis(dimethylphosphino)propane: With an intermediate chain length, this ligand offers a balance between flexibility and rigidity in metal complexes.
1,4-Bis(diphenylphosphino)butane: This compound has bulkier phenyl groups, which can provide greater steric hindrance and influence the selectivity of catalytic reactions.
The uniqueness of this compound lies in its balance of flexibility and stability, making it a versatile ligand for various applications in coordination chemistry and catalysis.
属性
IUPAC Name |
4-dimethylphosphanylbutyl(dimethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYAXPWEKXHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CCCCP(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402410 | |
| Record name | 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200194-52-1 | |
| Record name | 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)




![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2,4-dimethylphenyl)-3-hydroxy-](/img/structure/B1608739.png)


